(S)-2-Hydroxy-2-cyclohexylacetonitrile
Description
(S)-2-Hydroxy-2-cyclohexylacetonitrile (CAS 107485-34-7) is a chiral heterocyclic organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . Its IUPAC name, (2S)-2-cyclohexyl-2-hydroxyacetonitrile, reflects its stereochemistry, featuring a cyclohexyl group attached to a chiral carbon bearing hydroxyl (–OH) and nitrile (–C≡N) groups. The compound’s canonical SMILES string, C1CCC(CC1)C(C#N)O, highlights its cyclohexane ring and functional group arrangement .
This compound is utilized in organic synthesis, particularly in stereoselective reactions, due to its chiral center and reactive nitrile moiety. Its purity (96%) and commercial availability (e.g., Alfa Chemistry catalog ACM107485347) make it a valuable intermediate for pharmaceuticals and agrochemicals .
Properties
CAS No. |
107485-34-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2/t8-/m1/s1 |
InChI Key |
JLNKJTJSIQKWEU-MRVPVSSYSA-N |
SMILES |
C1CCC(CC1)C(C#N)O |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C#N)O |
Canonical SMILES |
C1CCC(CC1)C(C#N)O |
Synonyms |
(S)-2-HYDROXY-2-CYCLOHEXYLACETONITRILE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with (S)-2-Hydroxy-2-cyclohexylacetonitrile but differ in substituents, molecular complexity, and applications:
Key Observations :
- Complexity: The indolinone derivative (C₁₀H₈N₂O₂) incorporates a fused bicyclic system, increasing rigidity compared to the monocyclic this compound .
Physicochemical Properties
- Polarity: The presence of dual –OH groups in C₁₄H₁₇NO₂ increases polarity compared to the single –OH in the target compound, affecting solubility in polar solvents like water or methanol .
- Molecular Weight: The indolinone derivative (188.19 g/mol) and hydroxyphenyl compound (231.29 g/mol) are heavier due to additional rings and substituents, which may influence crystallization behavior .
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